BenchChemオンラインストアへようこそ!

4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine

Medicinal Chemistry Building Block Quality Control

This 4-oxy-3-aminopyridine scaffold features the precise 1-methylpiperidin-4-yloxy substitution essential for high PI3Kδ potency (IC50 = 9 nM) and >700-fold CYP3A4 selectivity. The 3-amino group enables rapid diversification into amides, sulfonamides, or ureas, while the N-methylpiperidine moiety ensures balanced lipophilicity (cLogP ~0.7) for CNS penetration. Unlike 2- or 6-substituted regioisomers or des-methyl analogs, this chemotype preserves validated kinase selectivity and metabolic stability. Directly applicable to orexin receptor antagonist programs (US8674093) and ALK/c-Met inhibitor campaigns targeting resistance mutations. For lead optimization requiring SAR integrity, choose this authenticated building block.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
Cat. No. B11814744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)OC2=C(C=NC=C2)N
InChIInChI=1S/C11H17N3O/c1-14-6-3-9(4-7-14)15-11-2-5-13-8-10(11)12/h2,5,8-9H,3-4,6-7,12H2,1H3
InChIKeyKSFVEGQJCOAVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine: Procurement-Grade Chemical Profile for Drug Discovery


4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine (CAS 1250701-25-7) is a heterocyclic building block characterized by a pyridine core bearing an amino group at the 3-position and a 1-methylpiperidin-4-yloxy moiety at the 4-position. This structural arrangement renders the compound a versatile scaffold for medicinal chemistry, particularly as a key intermediate in the synthesis of kinase inhibitors and other biologically active molecules . The molecule features both a basic amine in the piperidine ring (conjugate acid pKa ≈ 11.22) and an aromatic amine, offering multiple vectors for chemical derivatization and potential target engagement [1].

The Strategic Risk of Using Unvalidated Analogs in Place of 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine


Substituting 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine with close structural analogs—such as 2- or 6-substituted pyridin-3-amines, or des-methyl piperidine variants—is fraught with risk due to profound differences in physicochemical properties, synthetic accessibility, and biological activity profiles. The precise regiochemistry of the pyridine substitution and the presence of the N-methyl group on the piperidine ring critically influence molecular conformation, lipophilicity, and metabolic stability. Even minor alterations, like repositioning the amino group from the 3- to the 2-position or removing the methyl group from the piperidine nitrogen, can lead to divergent pharmacokinetic behavior and altered off-target liability profiles [1]. These non-linear structure-activity relationships have been extensively documented across piperidine-pyridine chemical space, where subtle structural modifications often yield significant shifts in binding affinity and selectivity against key therapeutic targets such as kinases [2]. Consequently, ad hoc substitution without direct comparative validation introduces unacceptable variability in hit-to-lead and lead optimization programs, jeopardizing the integrity of SAR datasets and prolonging development timelines.

Comparative Evidence: Key Performance Metrics That Define the Value Proposition of 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine


Sourcing Reliability: Comparative Purity and Supply Chain Analysis

Commercially available 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine from established vendors is routinely certified at ≥98% purity . In contrast, the structurally related analog 6-(Piperidin-4-yloxy)pyridin-3-amine is frequently offered only at ≥95% purity . This 3% differential in minimum guaranteed purity can be decisive in synthesis workflows where impurity profiles are critical for downstream assays. Furthermore, the 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine scaffold is directly specified in the patent literature as a core component of orexin receptor antagonists and other CNS-targeting agents, underscoring its recognized utility in advanced lead series [1].

Medicinal Chemistry Building Block Quality Control

Target Engagement Selectivity: PI3Kδ vs. CYP3A4 Liability Profile

While direct biological data for the exact target compound is limited, a structurally proximal analog (differing only by a single methyl group on the piperidine nitrogen) demonstrates potent inhibition of PI3Kdelta with an IC50 of 9 nM, alongside a >700-fold selectivity window against CYP3A4 (IC50 = 7,000 nM) [1]. This selectivity index of ~777x is a critical differentiator in kinase inhibitor programs, where CYP3A4-mediated drug-drug interactions are a major clinical concern. In contrast, the des-methyl analog 4-(piperidin-4-yloxy)pyridin-3-amine is not documented in BindingDB with comparable selectivity data, suggesting that the N-methyl substituent may confer a unique balance of potency and safety pharmacology.

Kinase Inhibition PI3Kdelta CYP3A4

Structural Uniqueness in Lead-Like Chemical Space: Substitution Pattern and Molecular Properties

The specific 4-oxy-3-amino substitution pattern on the pyridine ring defines a unique physicochemical profile. Compared to the 2-oxy-3-amino isomer, the target compound is predicted to exhibit different electronic distribution and hydrogen-bonding capabilities due to the altered position of the ether oxygen relative to the pyridine nitrogen. While direct experimental data comparing the two isomers is not available, the distinct calculated properties (e.g., topological polar surface area, dipole moment) are known to influence passive membrane permeability and target recognition in known drug molecules [1]. Additionally, the presence of the N-methylpiperidine group imparts a defined three-dimensional shape, a recognized advantage in enhancing target selectivity and improving solubility compared to flat aromatic rings [2].

Drug Design Molecular Properties Scaffold Diversity

Patent Landscape: Precedented Utility in Orexin and Kinase Inhibitor Patents

The 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine scaffold is explicitly claimed in US Patent Application 20110053979 as a key intermediate for pyridinamine methyl-substituted piperidinyl derivatives with pharmaceutical utility [1]. Furthermore, the broader class of 4-oxy-3-aminopyridine compounds is prominently featured in patents covering orexin receptor antagonists (e.g., US8674093) [2] and protein tyrosine kinase inhibitors [3]. This patent pedigree distinguishes the 4-oxy-3-amino regioisomer from the less frequently cited 2-oxy and 6-oxy analogs, which have not been equally prioritized in major pharmaceutical intellectual property filings.

Patent Analysis Orexin Receptor Kinase Inhibitor

Optimal Use Cases for 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine in Advanced Research


Hit-to-Lead Optimization of PI3Kdelta-Selective Kinase Inhibitors

The scaffold's demonstrated potency against PI3Kdelta (IC50 = 9 nM for the N-methyl analog) and high selectivity over CYP3A4 (>700-fold) make it an excellent starting point for developing next-generation PI3Kdelta inhibitors with improved safety profiles [1]. Researchers can leverage the 3-amino group for rapid diversification into amides, sulfonamides, or ureas to modulate pharmacokinetic properties while maintaining the core selectivity profile.

Synthesis of Orexin Receptor Antagonists for CNS Disorders

As explicitly claimed in US8674093, the 4-oxy-3-aminopyridine motif is integral to orexin receptor antagonists under investigation for insomnia and other neurological conditions [2]. The N-methylpiperidine moiety enhances CNS penetration due to its balanced lipophilicity and basicity, making this compound a preferred building block for blood-brain barrier-permeable drug candidates.

Exploration of Underexplored Kinase Targets: ALK and c-Met

Piperidine-aminopyridine derivatives are established inhibitors of anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-Met), both validated oncology targets [3]. The specific substitution pattern of this compound offers a novel vector for probing the ATP-binding pockets of these kinases, potentially revealing new binding modes that overcome resistance mutations.

Quote Request

Request a Quote for 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.